N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine
CAS No.:
Cat. No.: VC17842161
Molecular Formula: C8H10BrNS
Molecular Weight: 232.14 g/mol
* For research use only. Not for human or veterinary use.
![N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine -](/images/structure/VC17842161.png)
Specification
Molecular Formula | C8H10BrNS |
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Molecular Weight | 232.14 g/mol |
IUPAC Name | N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine |
Standard InChI | InChI=1S/C8H10BrNS/c9-7-3-4-11-8(7)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2 |
Standard InChI Key | SSGZHSHMQDMWJA-UHFFFAOYSA-N |
Canonical SMILES | C1CC1NCC2=C(C=CS2)Br |
Introduction
Chemical Identity
Property | Details |
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IUPAC Name | N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine |
Molecular Formula | C₈H₁₀BrNS |
Molecular Weight | 232.14 g/mol |
Structure | Contains a brominated thiophene ring attached to a cyclopropanamine moiety. |
The presence of the bromine atom and the thiophene ring contributes to the compound's distinct properties, including its reactivity and potential biological activity.
Structural Features
The compound consists of:
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A thiophene ring, which is a five-membered aromatic ring containing sulfur.
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A bromine substituent at the third position of the thiophene ring, enhancing its electron-withdrawing properties.
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A cyclopropanamine moiety, which introduces strain and unique reactivity due to the three-membered cyclopropane ring.
These structural elements make N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine a versatile candidate for chemical modifications and biological studies.
Synthesis
The synthesis of N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine typically involves multi-step reactions:
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Bromination of Thiophene:
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Thiophene derivatives are brominated using brominating agents like N-bromosuccinimide (NBS).
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The reaction is controlled to ensure substitution at the desired position (position 3).
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Formation of the Cyclopropanamine Moiety:
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Cyclopropane derivatives are prepared separately through cyclization reactions.
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The amine group is introduced via reductive amination or similar methods.
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Coupling Reaction:
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The brominated thiophene is coupled with cyclopropanamine under appropriate conditions, often involving base catalysts or coupling agents.
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Careful control of reaction conditions is crucial to achieve high yields and purity.
Potential Biological Activity
Compounds containing thiophene rings are often investigated for their pharmacological properties. Preliminary studies suggest that N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine may interact with biological targets such as enzymes or receptors, potentially modulating their activity.
Examples of Biological Applications:
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Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its unique electronic properties.
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Receptor Binding: Its structure could allow it to bind selectively to certain receptors, influencing cellular signaling pathways.
Material Science
The electron-withdrawing bromine atom and aromatic thiophene ring make this compound suitable for use in materials science, particularly in:
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Organic semiconductors.
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Conductive polymers.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
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N-(5-Methylthiophen-2-yl)methylcyclopropanamine | Lacks bromine; methyl group present | Different electronic properties due to absence of bromine. |
N-(5-Bromothiophen-3-yl)methylcyclopropanamine | Bromine at position 5 instead of 3 | Positional isomer; altered reactivity and biological activity. |
N-(5-Bromothiophen-2-yl)-2-methylpropan-1-amine | Contains an additional methyl group | Increased steric hindrance and modified reactivity. |
This comparison highlights how small changes in substituents or positions can significantly alter the chemical behavior and potential applications of related compounds.
Challenges
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Synthesis Complexity: The multi-step synthesis requires precise control over reaction conditions.
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Limited Studies: Comprehensive studies on its biological activity and material properties are still lacking.
Future Directions
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Conducting detailed interaction studies with biological targets using techniques like molecular docking.
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Exploring its use in organic electronics by synthesizing derivatives with improved conductivity.
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Investigating its pharmacological potential through in vitro and in vivo assays.
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